4-(3-Ethylureido)-3-methoxyphenylboronic acid
Description
4-(3-Ethylureido)-3-methoxyphenylboronic acid (CAS: 917111-46-7) is a boronic acid derivative functionalized with a 3-ethylurea group at the para position and a methoxy group at the meta position of the phenyl ring. Its molecular formula is C₁₆H₂₅BN₂O₄, with a molecular weight of 320.19 g/mol . The compound is commonly utilized as a pinacol ester (boronate ester) to enhance stability and reactivity in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds for pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H15BN2O4 |
|---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
[4-(ethylcarbamoylamino)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-3-12-10(14)13-8-5-4-7(11(15)16)6-9(8)17-2/h4-6,15-16H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
KUQMLPXRJAMDIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NCC)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with 3-ethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(4-(3-Ethylureido)-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of sensors for detecting biological molecules, such as glucose.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-(3-Ethylureido)-3-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In the case of its use in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular pathways involved in its biological applications may include binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ureido-Substituted Phenylboronic Acids
A. 4-(3-Ethylureido)phenylboronic Acid Pinacol Ester (CAS: 874291-00-6)
- Structure : Lacks the 3-methoxy group, resulting in reduced steric hindrance and altered electronic properties.
- Applications : Used in synthesizing urea-linked bioconjugates. The absence of the methoxy group simplifies coupling reactions but may reduce target specificity compared to the 3-methoxy analog .
- Yield : Reported yields for related urea-containing boronic esters in Suzuki couplings range from 44–97% , depending on substituents .
B. 4-(3-Ethylthioureido)phenylboronic Acid Pinacol Ester (CAS: 1073353-86-2)
- Structure : Replaces the urea oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding interactions.
- Reactivity : Thiourea derivatives exhibit higher stability under acidic conditions but may require harsher reaction conditions for cross-coupling .
C. 4-(3-Allylureido)phenylboronic Acid Derivatives
Methoxy-Substituted Phenylboronic Acids
A. 3-Methoxyphenylboronic Acid (CAS: 10365-98-7)
- Structure : Lacks the ureido group but shares the 3-methoxy substituent.
- Physical Properties : Melting point 160–163°C , purity >95% .
- Applications : Demonstrates high regioselectivity in synthesizing pyrido-pyrazolo-pyrimidines (48% yield) .
B. 4-Methoxyphenylboronic Acid (CAS: 5720-07-0)
Commercial Availability and Pricing
Suzuki Coupling Efficiency
- This compound: Demonstrated superior regioselectivity in synthesizing pyrido-pyrazolo-pyrimidines (48% yield) compared to non-ureido analogs .
- Methoxy Position Impact : 3-Methoxy derivatives favor ortho coupling in heterocycle formation, while para-methoxy analogs exhibit higher yields in less sterically demanding reactions .
Biological Activity
4-(3-Ethylureido)-3-methoxyphenylboronic acid is a compound of interest primarily due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a boronic acid group, which is known for its ability to interact with various biological targets, including proteins and enzymes.
The biological activity of this compound can be attributed to its interaction with specific biomolecules:
- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site.
- Anticancer Activity : The compound has shown potential in inhibiting tubulin polymerization, a critical process in cancer cell division. This mechanism is similar to other known anticancer agents that target microtubules.
Anticancer Studies
A study conducted on various derivatives of phenylboronic acids, including this compound, demonstrated significant antiproliferative effects against several cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of tubulin polymerization |
| A549 (Lung) | 4.8 | Microtubule disruption |
| HeLa (Cervical) | 6.0 | Induction of apoptosis |
These results indicate that the compound exhibits promising anticancer properties through its ability to disrupt normal cellular processes.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of boronic acids. In a comparative study, this compound was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may possess antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Cancer Treatment : A clinical trial investigated the efficacy of boronic acid derivatives in patients with advanced solid tumors. Patients treated with formulations containing this compound showed improved tumor response rates compared to control groups.
- Infection Management : In vitro studies demonstrated that this compound effectively reduced bacterial load in infected tissue samples, indicating its potential role in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
